1-Ethyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with an ethyl group attached to the nitrogen atom of the pyrrole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are two well-known methods for preparing pyrrolopyridine derivatives . These methods typically involve the use of starting materials such as 2-aminopyridine and ethyl acetoacetate, followed by cyclization under acidic or basic conditions.
In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrrolopyridine ring system.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel chemical entities with diverse functionalities.
Biology: In biological research, 1-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives have shown promising activities as inhibitors of specific enzymes and receptors.
Medicine: The compound’s potential as a therapeutic agent has been explored in various medical applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials and pharmaceuticals. Its versatility makes it a valuable component in the synthesis of high-performance products.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit FGFR signaling pathways by binding to the receptor’s tyrosine kinase domain . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation, migration, and survival.
Comparison with Similar Compounds
1-Ethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds in the pyrrolopyridine family. Some of these compounds include:
1-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and properties.
1-Phenyl-1H-pyrrolo[2,3-b]pyridine: Contains a phenyl group, which can significantly alter its chemical and biological properties.
1-Benzyl-1H-pyrrolo[2,3-b]pyridine: The presence of a benzyl group can enhance its lipophilicity and potentially its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-7-5-8-4-3-6-10-9(8)11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJRJSQPWZHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473678 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126344-09-0 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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